

Application Notes and Protocols for the Synthesis of 5-Methyl-2-hexyne

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Compound of Interest

Compound Name: 5-Methyl-2-hexyne

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This document provides a detailed experimental protocol for the synthesis of **5-Methyl-2-hexyne**, a valuable internal alkyne intermediate in organic synthesis. The protocol is based on the well-established method of alkylating a terminal alkyne, specifically the reaction of the sodium salt of propyne with isobutyl bromide. This method offers a reliable and straightforward route to the target compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and analytical data for the starting materials and the final product is presented below for easy reference and comparison.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/cm ³)	Refractive Index
Propyne	C ₃ H ₄	40.06	-23.2	0.67 (at -40 °C)	N/A
Isobutyl Bromide	C ₄ H ₉ Br	137.02	91-93	1.263	1.436
5-Methyl-2-hexyne	C ₇ H ₁₂	96.17	102	0.738	1.415

Characterization Data for 5-Methyl-2-hexyne

Successful synthesis of **5-Methyl-2-hexyne** can be confirmed by the following spectroscopic data.

Technique	Data
¹ H NMR	Predicted chemical shifts: ~1.75 ppm (t, 3H, J≈2.5 Hz, -C≡C-CH ₃), ~2.1 ppm (m, 2H, -C≡C-CH ₂ -), ~1.8 ppm (m, 1H, -CH(CH ₃) ₂), ~0.95 ppm (d, 6H, J≈6.5 Hz, -CH(CH ₃) ₂)
¹³ C NMR	Reference chemical shifts for similar alkynes suggest peaks around: 3.5 (-C≡C-CH ₃), 20.5 (-CH(CH ₃) ₂), 22.2 (-CH(CH ₃) ₂), 28.5 (-C≡C-CH ₂ -), 75.0 (-C≡C-CH ₃), 79.5 (-C≡C-CH ₂ -)
IR Spectroscopy	Characteristic alkyne C≡C stretch (weak) expected around 2200-2260 cm ⁻¹
Mass Spectrometry	Molecular ion (M ⁺) peak at m/z = 96.17

Experimental Protocol: Synthesis of 5-Methyl-2-hexyne

This protocol details the synthesis of **5-Methyl-2-hexyne** via the alkylation of propyne with isobutyl bromide.

Reaction Scheme:

Materials and Equipment:

- Three-necked round-bottom flask (500 mL)
- Dry ice/acetone condenser
- Gas inlet tube
- Mechanical stirrer

- Dropping funnel
- Heating mantle
- Liquid ammonia (approx. 250 mL)
- Sodium metal
- Ferric nitrate nonahydrate (catalyst)
- Propyne gas
- Isobutyl bromide
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard distillation apparatus

Procedure:

Part 1: Formation of Sodium Amide and the Propynyl Anion

- **Apparatus Setup:** Assemble the three-necked flask with the mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser. Ensure all glassware is thoroughly dried.
- **Ammonia Condensation:** Under a fume hood, condense approximately 250 mL of liquid ammonia into the flask by passing ammonia gas through the dry ice condenser.
- **Sodium Amide Preparation:** To the stirred liquid ammonia, add a small crystal of ferric nitrate nonahydrate as a catalyst. Then, add sodium metal in small pieces until the blue color of the solvated electrons persists, indicating the formation of sodium amide (NaNH_2).
- **Propyne Addition:** Bubble propyne gas through the stirred sodium amide suspension in liquid ammonia. The formation of the sodium propynide salt will be indicated by a change in the

appearance of the mixture.

Part 2: Alkylation Reaction

- **Addition of Isobutyl Bromide:** Slowly add a stoichiometric equivalent of isobutyl bromide dissolved in a small amount of anhydrous diethyl ether to the stirred suspension of sodium propynide via the dropping funnel.
- **Reaction Time:** Allow the reaction to stir for several hours while the ammonia refluxes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable visualization method is available.
- **Ammonia Evaporation:** After the reaction is complete, carefully remove the dry ice condenser and allow the ammonia to evaporate overnight in the fume hood.

Part 3: Work-up and Purification

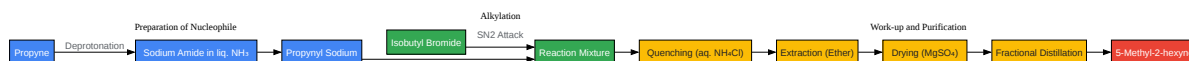
- **Quenching:** To the remaining residue, cautiously add saturated aqueous ammonium chloride solution to quench any unreacted sodium amide.
- **Extraction:** Add diethyl ether to the flask and transfer the contents to a separatory funnel. Wash the organic layer with water and then with brine.
- **Drying:** Dry the ethereal solution over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the diethyl ether by rotary evaporation.
- **Distillation:** Purify the crude **5-Methyl-2-hexyne** by fractional distillation. Collect the fraction boiling at approximately 102 °C.

Safety Precautions:

- Liquid ammonia is a corrosive and toxic gas. This procedure must be carried out in a well-ventilated fume hood.
- Sodium metal is highly reactive with water and moisture. Handle with care.

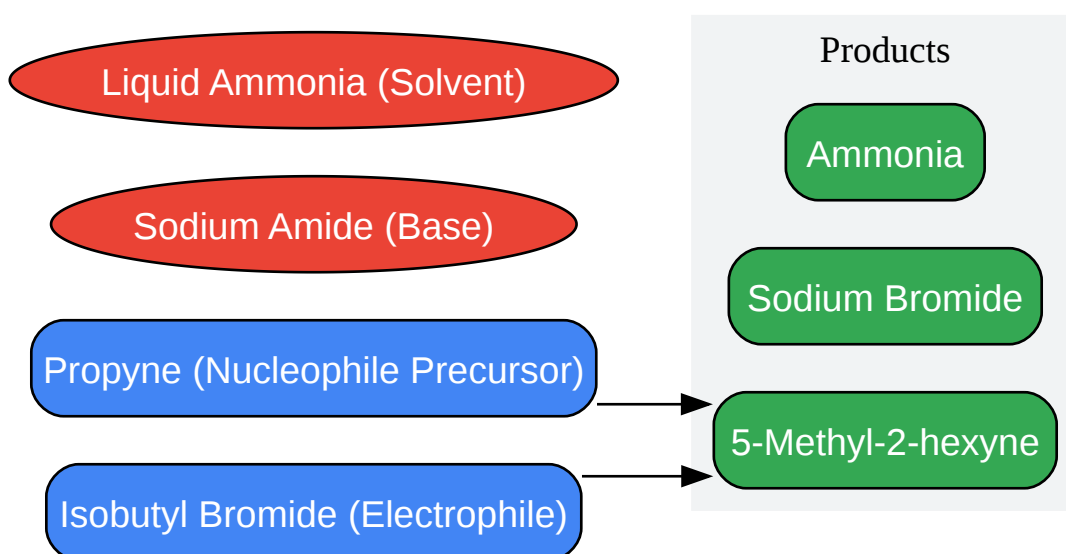
- Sodium amide is a strong base and is corrosive. Avoid contact with skin and eyes.
- Propyne is a flammable gas.
- Isobutyl bromide is a flammable liquid and an irritant.
- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Diagrams



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Caption: Workflow for the synthesis of **5-Methyl-2-hexyne**.



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Caption: Logical relationship of reactants, reagents, and products.

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